4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide
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Overview
Description
4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide is a synthetic organic compound characterized by its unique chemical structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3,5-dimethyl-1H-pyrazole.
Reaction with Benzoyl Chloride: The 3,5-dimethyl-1H-pyrazole is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole.
Formation of the Final Product: The intermediate is then reacted with 4-chlorobenzamide under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The pyrazole ring and benzamide moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the pyrazole ring or benzamide moiety.
Reduction: Formation of reduced derivatives, potentially altering the functional groups present.
Hydrolysis: Formation of 4-chlorobenzoic acid and 3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide
- 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide
Uniqueness
4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both chlorobenzoyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethylpyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-11-17(22-18(25)13-3-7-15(20)8-4-13)12(2)24(23-11)19(26)14-5-9-16(21)10-6-14/h3-10H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUGBOVWGMICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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